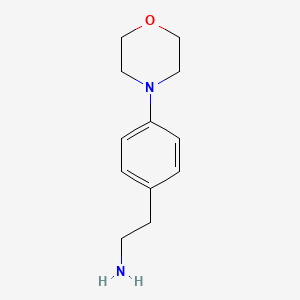

2-(4-Morpholin-4-yl-phenyl)-ethylamine

Description

Contextual Significance in Contemporary Organic and Medicinal Chemistry

Classification within Substituted Phenethylamines

2-(4-Morpholin-4-yl-phenyl)-ethylamine belongs to the broad class of substituted phenethylamines. This class is characterized by a core structure consisting of a phenyl ring connected to an amino group by a two-carbon chain. The parent compound, phenethylamine (B48288), is a simple monoamine alkaloid. Substitutions can occur on the phenyl ring, the ethyl side chain, or the amino group, leading to a vast family of compounds with diverse biological activities.

The subject compound is specifically a phenethylamine substituted at the para-position (position 4) of the phenyl ring with a morpholine (B109124) moiety. This places it in a category of phenethylamines whose properties are modified by the presence of a bulky, heterocyclic substituent on the aromatic ring. Such substitutions are a key strategy in medicinal chemistry to modulate the parent molecule's pharmacological and pharmacokinetic properties, including receptor affinity, selectivity, and metabolic stability mdpi.comnih.gov.

Table 1: Structural Classification

| Feature | Description |

|---|---|

| Core Scaffold | Phenethylamine |

| Substitution Pattern | Para-substituted on the phenyl ring |

| Key Substituent | Morpholine-4-yl group |

| Functional Groups | Primary amine (-NH2), Tertiary amine (within morpholine), Phenyl ring, Ether (within morpholine) |

Role as a Versatile Synthetic Intermediate and Building Block

The chemical structure of this compound makes it a valuable and versatile intermediate in multi-step organic synthesis. Its utility stems from the presence of a reactive primary amine group (-NH2), which can readily participate in a wide array of chemical transformations.

This primary amine serves as a nucleophilic handle for constructing more complex molecular architectures. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination reactions to couple with aldehydes and ketones. These reactions are fundamental in building the carbon-nitrogen bonds that are ubiquitous in pharmaceutical agents. For example, similar morpholine-containing structures are used as key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders chemimpex.com. The synthesis of complex quinoline (B57606) derivatives has also been demonstrated where morpholine is introduced as a key functional group to build the final active molecule mdpi.com.

Recognition of the Morpholine Moiety as a Privileged Scaffold in Drug Discovery and Development

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity.

The inclusion of a morpholine moiety in a drug candidate can confer several advantageous properties:

Metabolic Stability: The tertiary amine within the morpholine ring is generally more resistant to metabolic degradation compared to other amine types.

Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Due to these favorable characteristics, the morpholine motif is found in numerous approved drugs across a wide range of therapeutic areas, justifying its status as a privileged structure.

Rationale for Academic Investigation

The academic investigation of this compound and its derivatives is driven by its potential as a foundational element in drug discovery. The core hypothesis is that combining the biologically active phenethylamine scaffold with the pharmacokinetically favorable morpholine ring can lead to novel compounds with desirable therapeutic properties.

Research on structurally related substituted phenethylamines has shown that modifications to the parent structure can profoundly influence receptor binding affinity and selectivity, particularly for neurological targets such as dopamine (B1211576) receptors nih.gov. Therefore, a primary rationale for studying this compound is to synthesize and evaluate a library of derivatives, where the primary amine is modified, to explore new chemical space and identify potential leads for drug development programs. The compound serves as an ideal starting point for such explorations due to its straightforward synthetic accessibility and the predictable reactivity of its amine group.

Overview of Current Research Trajectories

Current research involving structures similar to this compound is primarily focused on its application as a building block for new therapeutic agents. The main trajectories include:

Synthesis of Novel Derivatives: The primary direction of research is the use of this compound as a scaffold to generate novel, more complex molecules. Synthetic chemists are exploring various reactions at the primary amine to attach different functional groups and molecular fragments.

Medicinal Chemistry Programs: Research programs are investigating derivatives for activity across different biological targets. Given the phenethylamine core, a significant focus is on neurological disorders. However, the versatility of the structure means that derivatives are also being explored for other applications, such as antibacterial agents mdpi.com.

Structure-Activity Relationship (SAR) Studies: A key research trajectory involves the systematic modification of the this compound structure to understand how specific chemical changes affect biological activity. This fundamental research is crucial for the rational design of more potent and selective drug candidates.

Properties

IUPAC Name |

2-(4-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-6-5-11-1-3-12(4-2-11)14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKPIYGGLOVZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Morpholin 4 Yl Phenyl Ethylamine

Established Synthetic Routes and Optimizations

Established synthetic pathways to 2-(4-Morpholin-4-yl-phenyl)-ethylamine often rely on robust, multi-step sequences starting from commercially available materials. A common and logical approach involves the initial formation of the 4-morpholinophenyl scaffold, followed by the elaboration of the ethylamine (B1201723) side chain.

Multi-Step Organic Synthesis Approaches

A prevalent strategy for constructing phenylethylamines involves the reduction of a corresponding amide or nitrile. For the target compound, a plausible and widely applicable multi-step synthesis begins with 4-bromophenylacetic acid.

The key steps in this synthetic sequence are:

C-N Cross-Coupling: The synthesis initiates with the formation of the aryl-morpholine bond. The Buchwald-Hartwig amination is a powerful method for this transformation, coupling 4-bromophenylacetic acid with morpholine (B109124) using a palladium catalyst. wikipedia.orgrsc.org This reaction is favored for its high efficiency and tolerance of various functional groups.

Amide Formation: The resulting 4-morpholinophenylacetic acid is then converted into its corresponding amide. This can be achieved through activation of the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a protected amine equivalent.

Amide Reduction: The final step is the reduction of the amide functional group to the primary amine. organic-chemistry.org This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. nih.govresearchgate.netrsc.org This deoxygenative reduction yields the final product, this compound. orgsyn.org

Crucial Reaction Conditions: Temperature, Solvents, and Catalytic Systems

The success of the multi-step synthesis is highly dependent on the precise control of reaction conditions for each step.

| Step | Reaction | Reagents & Catalysts | Solvents | Temperature |

| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃ (catalyst), phosphine (B1218219) ligand (e.g., Xantphos), NaOtBu (base), Morpholine | Toluene, Dioxane | 80-110 °C |

| 2 | Amide Formation | 1. SOCl₂ or Oxalyl Chloride2. NH₄OH or NH₃(g) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp |

| 3 | Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes | Tetrahydrofuran (THF), Diethyl ether | 0 °C to Reflux |

This table presents typical conditions for the proposed synthetic route. Specific conditions may vary based on substrate and scale.

In the Buchwald-Hartwig amination step, the choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields. nih.gov The reaction is typically run under an inert atmosphere to prevent catalyst degradation. For the amide reduction, the use of strong hydrides like LiAlH₄ requires anhydrous conditions and careful quenching of the reaction.

Strategies for High Yield and Purity in Laboratory Synthesis

Achieving high yield and purity is paramount in laboratory synthesis. For the described route, several strategies can be employed:

Purification of Intermediates: Each intermediate, such as 4-morpholinophenylacetic acid and its amide derivative, should be purified before proceeding to the next step. This is typically done using techniques like recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Optimization of Stoichiometry: Carefully controlling the molar ratios of reactants, especially in the palladium-catalyzed coupling step, can minimize side reactions and maximize the yield of the desired product.

Monitoring Reaction Progress: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the reaction's progress, ensuring complete conversion of the starting material before workup.

Final Product Purification: The final amine product is often purified by acid-base extraction to remove non-basic impurities, followed by distillation or crystallization of its salt form (e.g., hydrochloride) to ensure high purity.

Advanced Synthetic Strategies and Regioselectivity

Beyond the classical approaches, advanced synthetic methods offer alternative and often more efficient pathways, providing excellent control over regioselectivity.

Palladium-Catalyzed Coupling Reactions in Analogous Synthesis

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.comnih.gov The Buchwald-Hartwig amination, as mentioned in the established route, is a prime example. wikipedia.org It ensures the regioselective formation of the C-N bond at the para-position of the phenyl ring, which is crucial for the structure of the target molecule.

Recent advancements in catalyst design, including the development of more active and stable N-heterocyclic carbene (NHC) ligands, have expanded the scope of this reaction. researchgate.net These modern catalytic systems can operate under milder conditions and with lower catalyst loadings, making the synthesis more efficient and sustainable. rsc.org For analogous structures, Suzuki coupling reactions are also employed to build the substituted phenyl core, followed by functional group transformations to introduce the morpholine and ethylamine moieties. mdpi.com

| Catalyst System | Ligand Type | Typical Substrates | Advantages |

| Pd(OAc)₂ / BINAP | Bidentate Phosphine | Aryl iodides, triflates | Good for primary amines, reliable. wikipedia.org |

| Pd₂(dba)₃ / Xantphos | Bidentate Phosphine | Aryl bromides, chlorides | High activity, good functional group tolerance. |

| Pd-NHC Complexes | N-Heterocyclic Carbene | Aryl chlorides, bromides | High stability, lower catalyst loading, milder conditions. researchgate.net |

This table compares different catalytic systems used in Buchwald-Hartwig amination for synthesizing aryl amines.

Reductive Amination Techniques for Related Structures

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.orgorganic-chemistry.org This technique can be applied to the synthesis of this compound by reacting 4-morpholinophenylacetaldehyde with an amine source, followed by reduction of the intermediate imine.

This process can be performed in a one-pot reaction. researchgate.net The key intermediate, 4-morpholinophenylacetaldehyde, can be synthesized from the corresponding phenylacetic acid or its ester. The reaction of the aldehyde with ammonia (or an equivalent) forms an imine in situ, which is then reduced to the primary amine using a selective reducing agent. nih.gov

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com This method avoids the use of harsh reducing agents like LiAlH₄ and offers an alternative pathway to the target compound.

Enantioselective Synthesis Approaches for Chiral Analogues

The synthesis of specific enantiomers of this compound analogues is crucial for developing compounds with selective biological activities. While direct enantioselective synthesis of the parent compound is not extensively documented, several established methodologies for creating chiral phenylethylamines can be adapted. These approaches focus on introducing chirality at the α-carbon of the ethylamine side chain.

Key strategies include:

Asymmetric Hydrogenation of Enamides: A common approach involves the asymmetric hydrogenation of N-acyl enamines derived from the corresponding ketone, 4-morpholinylacetophenone. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, can facilitate the stereoselective reduction of the double bond to yield the desired chiral amine.

Reductive Amination of Ketones: The direct reductive amination of 4-morpholinylacetophenone using a chiral amine source or a chiral catalyst can produce enantiomerically enriched products. Biocatalysis, employing enzymes like amine dehydrogenases (AmDH), offers a green and highly selective alternative for this transformation. nih.gov

Resolution of Racemates: Racemic this compound can be separated into its constituent enantiomers. This can be achieved through:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid). nih.gov These diastereomers, having different physical properties, can then be separated by fractional crystallization.

Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective in selectively acylating one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated one. nih.gov

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to a precursor molecule to direct a stereoselective reaction. For instance, chiral oxazolidines derived from amino acids can be used to introduce the chiral center, followed by the removal of the auxiliary to yield the final chiral amine.

The selection of the synthetic route depends on factors such as the desired scale, required enantiomeric purity, and the availability of starting materials and catalysts.

Table 1: Comparison of Enantioselective Synthesis Strategies

| Method | Principle | Typical Reagents/Catalysts | Advantages | Considerations |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral enamine or imine. | Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos). | High enantioselectivity, catalytic process. | Requires synthesis of prochiral substrate; catalyst cost. |

| Enzymatic Reductive Amination | Enzyme-catalyzed conversion of a ketone to a chiral amine. | Amine Dehydrogenases (AmDH), co-factor (NAD(P)H). | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme availability and stability; substrate scope can be limited. |

| Classical Resolution | Separation of enantiomers via diastereomeric salt formation. | Chiral resolving agents like (+)-tartaric acid, (-)-mandelic acid. | Well-established, scalable technology. | Maximum 50% theoretical yield for the desired enantiomer; requires screening of resolving agents. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., CALB), acyl donor (e.g., ethyl acetate). | High enantioselectivity, mild conditions. | Maximum 50% theoretical yield; requires separation of product and unreacted enantiomer. |

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is governed by its three main structural components: the primary ethylamine chain, the electron-rich phenyl ring substituted with a morpholine group, and the morpholine heterocycle itself. These sites allow for a variety of chemical transformations to generate a diverse library of analogues.

Oxidative Transformations and the Generation of Oxidized Analogues

The this compound molecule presents several sites susceptible to oxidative transformations, leading to a range of oxidized analogues.

Oxidation of the Ethylamine Side Chain: The primary amine of the ethylamine moiety can undergo oxidation. Enzymatic oxidation, for instance by monoamine oxidases (MAO), can convert the primary amine to an aldehyde (phenylacetaldehyde derivative) which can be further oxidized to the corresponding carboxylic acid (phenylacetic acid derivative). nih.govresearchgate.net Chemical oxidants can also achieve this transformation. For example, potassium persulfate (K₂S₂O₈) can be used for the benzylic oxidation of related N-sulfonyl benzylamines to the corresponding imines. youtube.com

Oxidation of the Morpholine Ring: The tertiary amine within the morpholine ring is a site for oxidation. Mild oxidation can lead to the formation of the corresponding N-oxide, a common metabolite of morpholine-containing drugs. acs.org More vigorous oxidative conditions or specific catalytic systems can lead to the cleavage of the morpholine ring. researchgate.netgoogle.com For instance, visible-light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has been reported. google.com

Oxidation of the Aromatic Ring: The phenyl ring, being activated by the electron-donating morpholino group, is susceptible to oxidation, although this is generally less facile than oxidation at the nitrogen centers. Cytochrome P450 enzymes can catalyze the hydroxylation of aromatic rings in phenethylamine (B48288) derivatives. nih.govwikipedia.org This could potentially lead to the formation of catechol-like structures if further oxidation occurs.

Table 2: Potential Oxidative Transformations and Resulting Analogues

| Reactive Site | Transformation | Potential Reagents/Conditions | Resulting Analogue Type |

| Ethylamine (Side Chain) | Amine to Aldehyde/Carboxylic Acid | Monoamine Oxidase (MAO), KMnO₄ | 2-(4-Morpholinophenyl)acetaldehyde, 2-(4-Morpholinophenyl)acetic acid |

| Ethylamine (Side Chain) | Amine to Imine (after N-protection) | K₂S₂O₈, Pyridine | N-Substituted imine derivative |

| Morpholine (Nitrogen) | N-Oxidation | H₂O₂, m-CPBA | 2-(4-(1-Oxido-morpholin-4-yl)phenyl)ethylamine |

| Morpholine (Ring) | Ring Opening | O₃, Visible light photocatalysis | Various fragmented derivatives |

| Aromatic Ring | Hydroxylation | Cytochrome P450 enzymes | Hydroxylated phenyl derivatives (e.g., phenol, catechol) |

Reductive Processes Leading to Novel Analogues

Reductive transformations of this compound or its precursors can yield novel analogues, primarily through modification of the aromatic ring or by synthesis from reduced intermediates.

Catalytic Hydrogenation of the Aromatic Ring: The phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions. This typically requires a catalyst such as rhodium or palladium on a support (e.g., carbon) and hydrogen gas, often at elevated pressure and temperature. nih.govnih.gov This transformation converts the planar aromatic core into a three-dimensional saturated ring, leading to 2-(4-Morpholin-4-yl-cyclohexyl)-ethylamine analogues. The stereochemistry of the resulting cyclohexane (B81311) ring (cis vs. trans isomers) can sometimes be controlled by the choice of catalyst. nih.gov

Reduction of Precursors: The synthesis of the parent compound often involves the reduction of a precursor. For example, the reduction of 4-morpholinophenylacetonitrile or (4-morpholinophenyl)nitroethene with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would yield the target ethylamine. acs.org Modifying these precursors before reduction allows for the synthesis of a variety of analogues.

Reductive Cleavage of the Morpholine Ring: While less common, under harsh reducing conditions, the C-O bonds of the morpholine ether linkage could potentially be cleaved. For instance, treatment of related 2-hydroxy-3-arylmorpholines with a borohydride (B1222165) source can lead to deoxygenation. researchgate.net

Table 3: Potential Reductive Transformations and Resulting Analogues

| Reactive Site/Precursor | Transformation | Potential Reagents/Conditions | Resulting Analogue Type |

| Aromatic Ring | Arene Hydrogenation | H₂, Pd/C or Rh/C | 2-(4-Morpholin-4-yl-cyclohexyl)-ethylamine |

| Nitrile Precursor | Nitrile Reduction | LiAlH₄, H₂/Raney Ni | Target ethylamine structure |

| Nitroalkene Precursor | Nitro Group Reduction | LiAlH₄, H₂/Pd-C | Target ethylamine structure |

| Morpholinone Precursor | Amide Reduction | LiAlH₄, NaBH₄/TFA | Saturated morpholine ring formation acs.orgresearchgate.net |

Substitution Reactions (Nucleophilic and Electrophilic) for Structural Diversification

Both the ethylamine side chain and the activated aromatic ring are amenable to substitution reactions, providing powerful tools for structural diversification.

Nucleophilic Substitution at the Amine: The primary amine is a nucleophile and can readily react with electrophiles.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can produce secondary and tertiary amine analogues. sciencemadness.orggoogle.com

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide derivatives. nih.gov

Electrophilic Aromatic Substitution: The morpholine group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom. Since the para position is already substituted, electrophiles will be directed to the positions ortho to the morpholine group (positions 3 and 5 of the phenyl ring).

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms (Br, Cl) onto the aromatic ring.

Nitration: The introduction of a nitro group can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid oxidation. google.comresearchgate.net

Friedel-Crafts Acylation/Alkylation: The activated ring can undergo Friedel-Crafts reactions to introduce acyl or alkyl groups, typically using a Lewis acid catalyst. organic-chemistry.org

Table 4: Potential Substitution Reactions for Structural Diversification

| Reaction Type | Reactive Site | Potential Reagents | Resulting Analogue Type |

| N-Alkylation | Ethylamine Nitrogen | Alkyl halides (e.g., CH₃I), Aldehydes + reducing agent (e.g., NaBH₃CN) | N-Alkyl, N,N-Dialkyl derivatives |

| N-Acylation | Ethylamine Nitrogen | Acyl chlorides (e.g., Acetyl chloride), Anhydrides | N-Acyl (amide) derivatives |

| Halogenation | Aromatic Ring (ortho positions) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 2-(3-Halo-4-morpholinophenyl)ethylamine |

| Nitration | Aromatic Ring (ortho positions) | HNO₃/H₂SO₄ | 2-(3-Nitro-4-morpholinophenyl)ethylamine |

| Friedel-Crafts Acylation | Aromatic Ring (ortho positions) | Acyl chloride + AlCl₃ | 2-(3-Acyl-4-morpholinophenyl)ethylamine |

Structural Elucidation and Advanced Spectroscopic/computational Analysis of 2 4 Morpholin 4 Yl Phenyl Ethylamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule's constitution, offering complementary information about the connectivity of atoms, the types of chemical bonds present, and the nature of its electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Although a specific, published spectrum for 2-(4-morpholin-4-yl-phenyl)-ethylamine was not identified, the expected ¹H and ¹³C NMR spectral features can be predicted based on its constituent parts and data from analogous structures.

In ¹H NMR, the protons of the morpholine (B109124) ring typically appear as two distinct multiplets due to the different chemical environments of the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. For instance, in related morpholine-substituted benzimidazolium salts, protons on carbons adjacent to the nitrogen are observed around 2.34 ppm, while those next to the oxygen appear further downfield, near 3.95 ppm. mdpi.com The ethylamine (B1201723) side chain would present two triplet signals, corresponding to the two non-equivalent methylene (-CH₂) groups. The protons on the substituted phenyl ring are expected to produce a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically 6.8-7.5 ppm).

The ¹³C NMR spectrum would complement this information, showing distinct signals for each unique carbon atom. The morpholine ring would exhibit two signals for its methylene carbons. The ethylamine side chain carbons and the four distinct signals for the 1,4-disubstituted phenyl ring would also be readily identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (aromatic) | ~6.8 - 7.2 | Doublet |

| Phenyl (aromatic) | ~7.2 - 7.5 | Doublet |

| Ethylamine (-CH₂-Ph) | ~2.7 - 2.9 | Triplet |

| Ethylamine (-CH₂-N) | ~2.9 - 3.1 | Triplet |

| Morpholine (-N-CH₂-) | ~3.0 - 3.3 | Triplet or Multiplet |

| Morpholine (-O-CH₂-) | ~3.7 - 3.9 | Triplet or Multiplet |

Note: This table is predictive and based on general principles and data from related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The primary amine (-NH₂) group of the ethylamine moiety is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. nih.gov The spectrum would also feature C-H stretching vibrations: aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethylamine and morpholine groups appearing just below 3000 cm⁻¹. The C-N stretching vibrations of the aliphatic and aromatic amines, along with the prominent C-O-C ether stretch from the morpholine ring (typically a strong band around 1115-1125 cm⁻¹), would be present in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Bending | 1450 - 1600 |

| Morpholine Ring | C-O-C Stretch | 1115 - 1125 (strong) |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

Note: This table is predictive and based on established IR correlation data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in this compound is the substituted phenyl ring. Unsubstituted benzene (B151609) typically shows a primary absorption band (π → π* transition) around 204 nm and a weaker, secondary band around 256 nm.

The presence of both the morpholino group (an electron-donating auxochrome) and the ethylamine group attached to the phenyl ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. rsc.org The lone pair of electrons on the morpholine nitrogen can delocalize into the aromatic π-system, extending the conjugation and lowering the energy required for the π → π* transition. Therefore, the main absorption maxima for this compound in a non-polar solvent would likely be observed at wavelengths significantly longer than 256 nm.

X-ray Crystallography and Solid-State Analysis

Determination of Crystal System and Unit Cell Parameters

Analysis of various crystalline derivatives reveals a strong preference for the monoclinic crystal system. For example, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net Similarly, [[4-(4-morpholinyl) phenyl] methylene] propanedinitrile and (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone also adopt a monoclinic system (space group P2₁/c for the latter). scinito.airesearchgate.net This consistency suggests that the packing of the 4-morpholinyl-phenyl moiety strongly influences the resulting crystal lattice. The unit cell parameters for these derivatives, which define the size and shape of the elementary repeating unit of the crystal, have been precisely determined.

Table 3: Crystallographic Data for Derivatives Containing the 4-Morpholinyl-Phenyl Moiety

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|

| 4-[(Morpholin-4-yl)carbothioyl]benzoic acid | Monoclinic | P2₁/n | Not fully specified in abstract | nih.gov |

Detailed Conformational Analysis of the Morpholine and Phenyl Ring Systems

In the solid state, the conformation of the morpholine ring in these types of compounds is consistently found to be a stable chair conformation . nih.govresearchgate.netnih.gov This is the lowest energy conformation for six-membered saturated rings, minimizing both angular and torsional strain. Studies on N-aryl morpholine derivatives confirm this preference. nih.gov

The spatial relationship between the morpholine and phenyl rings is also a critical structural feature. X-ray data from derivatives show that the molecule is typically non-planar. For instance, in one derivative, the dihedral angle (the angle between the planes of the two rings) was found to be 59.3°. researchgate.net In other complex systems, these angles can be even larger, ranging from 72° to 89°. mdpi.com This twisted arrangement is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the adjacent methylene protons of the morpholine ring, preventing the molecule from adopting a fully planar geometry. The ethylamine side chain is flexible and its conformation would be influenced by intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the three-dimensional structure, crystal packing, and physicochemical properties of molecules. These non-covalent interactions, though weaker than covalent bonds, significantly influence molecular conformation and interactions with other molecules, including biological targets. In the context of this compound, the potential for both intramolecular and intermolecular hydrogen bonding arises from the presence of specific hydrogen bond donor and acceptor sites.

The primary hydrogen bond donor in the molecule is the terminal amino group (-NH₂) of the ethylamine side chain. The two hydrogen atoms on this nitrogen are capable of forming hydrogen bonds. Potential hydrogen bond acceptor sites include the nitrogen and oxygen atoms of the morpholine ring and the nitrogen atom of the ethylamine group itself.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can occur when a hydrogen bond donor and acceptor are present in the same molecule in a sterically favorable arrangement. For this compound, a potential intramolecular hydrogen bond could form between one of the hydrogen atoms of the -NH₂ group and the oxygen atom of the morpholine ring. The formation of such a bond would depend on the conformational flexibility of the ethylamine side chain, potentially leading to a more compact, pseudo-cyclic structure. The strength of such an interaction is influenced by factors like the distance between the donor and acceptor atoms and the resulting ring strain. nih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds form between separate molecules and are crucial in determining the solid-state structure and bulk properties of the compound. The -NH₂ group of one molecule can act as a hydrogen bond donor to an acceptor site (morpholine oxygen, morpholine nitrogen, or amine nitrogen) on a neighboring molecule. This can lead to the formation of various supramolecular assemblies, such as dimers or extended polymer-like chains in the crystal lattice. researchgate.net These interactions are fundamental to understanding the crystal packing and melting point of the compound. In solution, these same donor and acceptor sites would be involved in forming hydrogen bonds with solvent molecules. The competition between intramolecular and intermolecular hydrogen bonding can be a key determinant of the molecule's preferred conformation in different environments. mdpi.commdpi.com

Interactive Table: Potential Hydrogen Bonds in this compound

| Interaction Type | Donor Group | Acceptor Atom/Group | Probable Effect |

| Intramolecular | Ethylamine (-NH₂) | Morpholine Oxygen | Stabilizes a specific conformation |

| Intermolecular | Ethylamine (-NH₂) | Morpholine Oxygen (of another molecule) | Contributes to crystal lattice formation |

| Intermolecular | Ethylamine (-NH₂) | Ethylamine Nitrogen (of another molecule) | Formation of molecular dimers or chains |

| Intermolecular | Ethylamine (-NH₂) | Morpholine Nitrogen (of another molecule) | Contributes to crystal packing |

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for investigating the properties of molecules at an atomic level, offering insights that complement experimental data. For this compound, these methods can be used to predict its geometry, electronic properties, and dynamic behavior.

Quantum mechanical methods are employed to approximate solutions to the Schrödinger equation for a given molecule, yielding detailed information about its geometry and electronic structure. Density Functional Theory (DFT) is a widely used computational method that has proven effective for studying organic molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov

By applying DFT calculations, typically using a functional such as B3LYP and a basis set like 6-31++G(d,p), one can perform a geometry optimization. researchgate.net This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. The output of this calculation provides precise theoretical values for bond lengths, bond angles, and dihedral (torsional) angles. This optimized geometry is crucial for understanding the molecule's steric properties and serves as the foundation for further computational analyses, such as vibrational frequency calculations and molecular orbital analysis. nih.gov

Interactive Table: Representative Theoretical Geometric Parameters for this compound (Illustrative)

| Parameter | Atoms Involved | Typical Theoretical Value (Å or °) |

| Bond Length | C(phenyl)-N(morpholine) | ~1.37 Å |

| Bond Length | C(morpholine)-O | ~1.43 Å |

| Bond Length | C(phenyl)-C(ethyl) | ~1.51 Å |

| Bond Length | C(ethyl)-N(amine) | ~1.47 Å |

| Bond Angle | C-N-C (morpholine) | ~112° |

| Bond Angle | C-O-C (morpholine) | ~111° |

| Dihedral Angle | C-C-N-C (phenyl-morpholine) | Varies with conformation |

| Dihedral Angle | C-C-C-N (phenyl-ethylamine) | Varies with conformation |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. researchgate.netajchem-a.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the morpholine moiety, which are the most probable sites for electrophilic attack. The LUMO is likely distributed more broadly across the molecule. Analysis of the FMOs provides valuable insights into how the molecule will interact with other chemical species.

Interactive Table: Illustrative Frontier Molecular Orbital Energy Data

| Parameter | Description | Illustrative Energy Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV | Correlates with electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Correlates with electron-accepting ability |

| Energy Gap (ΔE) | ELUMO – EHOMO | 4.7 eV | Indicates moderate to high chemical stability |

Note: These are representative values. Actual energies would be calculated using quantum mechanical methods.

While quantum mechanics can determine a molecule's lowest-energy static structure, Molecular Dynamics (MD) simulations provide a way to explore its dynamic behavior and conformational flexibility over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles, using a force field to describe the potential energy. mdpi.comirbbarcelona.org

For a flexible molecule like this compound, there are several rotatable single bonds that give rise to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's motion over a period of time (from nanoseconds to microseconds), revealing the different shapes it can adopt and the relative stability of these conformations. nih.gov Key areas of flexibility include rotation around the C-C bond of the ethylamine linker and the C-N bond connecting the morpholine ring to the phenyl group.

By analyzing the trajectory from an MD simulation, one can identify the most frequently occurring conformations, understand the energy barriers to rotation, and study how factors like solvent and temperature influence the molecule's shape. This information is invaluable for understanding how the molecule might fit into a binding site or interact with other molecules in a dynamic environment.

Interactive Table: Key Dihedral Angles for Conformational Analysis via MD Simulation

| Dihedral Angle | Defining Atoms | Description of Motion |

| τ1 | C(phenyl)-C(phenyl)-C(ethyl)-C(ethyl) | Rotation of the ethylamine group relative to the phenyl ring |

| τ2 | C(phenyl)-C(ethyl)-C(ethyl)-N(amine) | Rotation around the C-C bond of the ethylamine side chain |

| τ3 | C(phenyl)-C(phenyl)-N(morpholine)-C(morpholine) | Rotation of the morpholine ring relative to the plane of the phenyl ring |

Development of Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Novel Structural Derivatives

The development of new chemical entities from the 2-(4-Morpholin-4-yl-phenyl)-ethylamine scaffold has led to the creation of several classes of derivatives, including those incorporating thiourea (B124793), triazole, oxadiazole, and benzimidazole (B57391) moieties.

The synthesis of thiourea derivatives is a common strategy in medicinal chemistry to enhance a compound's biological profile. For the this compound scaffold, this modification is typically achieved by reacting the primary amine of the ethylamine (B1201723) side chain with various isothiocyanates. mdpi.comnih.gov This reaction is generally straightforward and high-yielding, allowing for the creation of a diverse library of N,N'-disubstituted thioureas. mdpi.com

A study detailed the synthesis and characterization of a pair of novel thiourea derivatives of 2-Morpholin-4-yl-ethylamine, confirming their structures through spectroscopic and X-ray diffraction methods. asianpubs.org The general synthetic approach involves the reaction of 2-(4-morpholinophenyl)ethanamine with an appropriately substituted phenyl isothiocyanate in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com

The structure-activity relationship (SAR) of thiourea derivatives often reveals that the nature of the substituent on the second nitrogen atom significantly influences activity. For instance, studies on other thiourea series have shown that electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring can enhance antibacterial activity, while electron-donating groups (e.g., methyl, methoxy) may be more favorable for antifungal activity. nih.gov

Table 1: SAR Insights for Thiourea Derivatives

| Structural Moiety | Modification | Potential Impact on Activity (Based on General SAR) | Reference |

|---|---|---|---|

| Thiourea Core | Reaction of terminal amine with isothiocyanate | Introduces a planar, hydrogen-bonding group, often enhancing biological interactions. | mdpi.com |

| Substituent on Isothiocyanate | Aromatic ring with electron-withdrawing groups (e.g., -NO2, -Cl) | Often increases antibacterial activity. | nih.gov |

| Substituent on Isothiocyanate | Aromatic ring with electron-donating groups (e.g., -CH3, -OCH3) | May enhance antifungal activity. | nih.gov |

| Scaffold | This compound | Serves as the foundational structure for derivatization. | asianpubs.org |

Triazoles and oxadiazoles (B1248032) are five-membered heterocyclic rings known to be "privileged structures" in medicinal chemistry, often contributing to improved pharmacological profiles. researchgate.net The synthesis of derivatives conjugating these heterocycles to the this compound backbone can be accomplished through multi-step synthetic pathways.

For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins by converting a carboxylic acid into a hydrazide. This hydrazide is then reacted with carbon disulfide in the presence of a base to form an oxadiazole-thione, which can be further functionalized. researchgate.net To apply this to the target scaffold, the this compound could first be acylated with a molecule like ethyl chloroacetate, followed by hydrolysis and conversion to the corresponding acid hydrazide, which then serves as the key intermediate for oxadiazole ring formation. researchgate.net

Similarly, 1,2,4-triazole (B32235) synthesis can be achieved from the same acid hydrazide intermediate, which upon reaction with an isothiocyanate followed by cyclization, yields the triazole-thione ring system. researchgate.netnih.gov The terminal amine of the original scaffold could also be a point of attachment for pre-formed heterocyclic rings. mdpi.com

SAR studies on various triazole and oxadiazole series have highlighted the importance of the substituents on both the core scaffold and the heterocyclic ring for biological activity. nih.govnih.gov

Benzimidazole, a fused ring system of benzene (B151609) and imidazole, is a significant pharmacophore found in numerous clinically used drugs. who.intrsc.org Its structural similarity to purine (B94841) allows it to interact with various biological targets. whiterose.ac.uk

The synthesis of benzimidazole derivatives linked to the this compound moiety typically involves the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid derivative or an aldehyde. who.intwhiterose.ac.uk A plausible synthetic route would involve converting the ethylamine group of the parent compound into a carboxylic acid (e.g., via oxidation) or an aldehyde. This functionalized morpholine-phenyl derivative can then be reacted with a substituted o-phenylenediamine to construct the final benzimidazole conjugate.

SAR studies on benzimidazole derivatives have revealed critical insights. researchgate.netnih.gov For example, the substitution pattern on the benzimidazole ring system and the nature of the linker connecting it to the morpholine-phenyl fragment are crucial for activity. It has been observed that electron-withdrawing groups on the benzimidazole moiety can enhance antibacterial activity. researchgate.net Furthermore, specific substitutions, such as an ethyl sulfone fragment or a trifluoromethyl group at the C-6 position of the benzimidazole ring, have been found to be critical for potent activity in some series. nih.gov

Systematic Structural Modifications and Analog Synthesis

Beyond conjugating large heterocyclic systems, systematic modifications to the core scaffold itself provide a deeper understanding of the pharmacophore. This involves altering the substituents on the phenyl ring and modifying the ethylamine side chain.

The electronic and steric properties of the central phenyl ring can be fine-tuned by introducing various substituents. This is a classic strategy to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Research on analogous phenylethylamine structures shows that introducing substituents like fluorine, chlorine, or hydroxyl groups can have a profound impact on receptor binding affinity and selectivity. nih.gov For example, fluorination of the phenyl ring can alter metabolic stability and binding interactions. nih.gov The position of the substituent is also critical; for example, in one series of dopamine (B1211576) receptor ligands, a hydroxyl group at the meta-position of the phenyl ring was found to be important for activity. nih.gov

Table 2: Potential Effects of Phenyl Ring Substitutions

| Substitution Type | Example | Observed Effect in Analogous Systems | Reference |

|---|---|---|---|

| Halogenation | -F, -Cl | Alters electronic properties and can improve metabolic stability and cell permeability. | nih.govnih.gov |

| Hydroxylation | -OH | Introduces hydrogen bonding capability, potentially increasing target affinity. | nih.gov |

| Alkylation | -CH3 | Increases lipophilicity, which can affect binding and ADME properties. | nih.gov |

| Positional Isomerism | ortho vs. meta vs. para | The position of the substituent dramatically influences the molecule's 3D conformation and interaction with binding sites. | nih.gov |

The ethylamine side chain is a key structural element that provides flexibility and a primary amine for interactions or further derivatization. Modifications to this chain's length, rigidity, and terminal group are crucial for optimizing activity.

Studies on related phenylethylamine derivatives have demonstrated that N-alkylation of the terminal amine with various groups (e.g., n-propyl, 2-phenylethyl, 2-cyclohexylethyl) significantly alters receptor selectivity and potency. nih.gov For example, introducing a second phenyl ring via N-alkylation can lead to interactions with accessory binding sites on a target protein, thereby enhancing affinity. nih.gov

Other modifications can include:

Chain Homologation: Extending the ethylamine chain to a propylamine (B44156) or butylamine (B146782) chain can probe the dimensions of a target's binding pocket.

Acylation: Converting the terminal amine to an amide (e.g., N-acetamide) changes its electronic properties and hydrogen bonding capacity, which can alter its biological profile. mdpi.com

Quaternization: Methylation of the nitrogen to form a quaternary ammonium (B1175870) salt introduces a permanent positive charge, which can drastically change solubility and interaction mechanisms. mdpi.com

Incorporation into a Ring: The ethylamine chain can be incorporated into a new heterocyclic ring, altering the conformation and rigidity of the side chain.

These systematic modifications are essential for building a comprehensive SAR profile, guiding the rational design of more potent and selective analogs based on the this compound scaffold.

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is a critical aspect of medicinal chemistry, aimed at understanding how different structural features of the molecule influence its biological activity. These investigations provide a roadmap for designing more potent and selective compounds.

Elucidation of Key Pharmacophoric Features for Biological Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features have been identified as crucial for its interactions with various biological targets. The core structure can be deconstructed into three main components: the morpholine (B109124) ring, the central phenyl group, and the ethylamine side chain.

The morpholine ring is a recurring motif in medicinal chemistry, often contributing to improved pharmacokinetic properties and acting as a key interaction point. researchgate.net It is a six-membered heterocyclic ring containing both a nitrogen and an oxygen atom. e3s-conferences.org The nitrogen atom can act as a hydrogen bond acceptor or as a basic center, while the oxygen atom can also participate in hydrogen bonding. nih.gov In many derivatives, the morpholine moiety is crucial for binding within the active site of target proteins. researchgate.nete3s-conferences.org For instance, in certain kinase inhibitors, the morpholine group can fit deep into the binding pocket of the enzyme. e3s-conferences.org

The phenyl group serves as a central scaffold, providing a rigid core that properly orients the other functional groups for optimal interaction with a biological target. Substitutions on this phenyl ring have been shown to significantly modulate activity. The position of substitution is critical; for example, in phenethylamine (B48288) derivatives, para-substitutions on the phenyl ring often have a positive effect on binding affinity. nih.govnih.gov The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can also influence the electronic properties of the entire molecule and thereby affect its interaction with the target.

The ethylamine side chain is another critical component. The primary amine group is a key site for interaction, often forming salt bridges or hydrogen bonds with acidic residues in the binding site of a receptor or enzyme. The length and flexibility of this ethyl linker are also important for achieving the correct orientation for binding.

The table below summarizes the key pharmacophoric features of the this compound scaffold and their putative roles in biological interactions.

| Pharmacophoric Feature | Potential Roles in Biological Interaction |

| Morpholine Ring | Hydrogen bond acceptor (Nitrogen and Oxygen), Basic center (Nitrogen), Enhances aqueous solubility, Occupies specific pockets in binding sites. researchgate.nete3s-conferences.orgnih.gov |

| Phenyl Group | Rigid scaffold for orienting other functional groups, Participates in hydrophobic or pi-stacking interactions, Site for substitution to modulate activity. nih.govnih.gov |

| Ethylamine Side Chain | Hydrogen bond donor/acceptor (Amine group), Basic center for salt bridge formation, Provides appropriate spacing and flexibility for binding. |

Rational Design of Analogues for Enhanced Target Affinity and Selectivity

Based on the understanding of the key pharmacophoric features, medicinal chemists can rationally design analogues of this compound to enhance their affinity for a specific biological target and improve selectivity over other targets. This process involves systematic modifications of the lead compound's structure.

One common strategy involves substitution on the phenyl ring . As suggested by SAR studies on related phenethylamines, introducing small alkyl or halogen groups at the para-position of the phenyl ring can positively influence binding affinity. nih.govnih.gov For example, the introduction of a trifluoromethyl group, as seen in 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, can enhance lipophilicity and biological activity. chemimpex.com

Another approach is the modification of the ethylamine side chain . Altering the length of the alkyl chain or introducing substituents on the carbons of the ethyl group can affect the compound's flexibility and how it fits into a binding pocket.

Derivatization of the primary amine is also a key strategy. Converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger heterocyclic system, can have a profound impact on activity and selectivity. For instance, in a series of STAT6 inhibitors, the amine of a (4-morpholin-4-ylphenyl)amino moiety was part of a pyrimidine (B1678525) core, which was found to be essential for potent inhibition. nih.gov

The table below illustrates some rational design strategies for creating analogues of this compound and the expected impact on biological activity based on published SAR studies of related compounds.

| Structural Modification | Rationale | Potential Impact on Activity | Reference Example (Related Scaffolds) |

| Introduction of a trifluoromethyl group on the phenyl ring | Increases lipophilicity and can enhance binding affinity. | Enhanced biological activity. | 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine. chemimpex.com |

| Substitution on the phenyl ring with halogens or small alkyl groups | To probe for additional binding pockets and optimize hydrophobic interactions. | Increased target affinity. | Para-substituted phenethylamines showed higher affinity for 5-HT2A receptors. nih.govnih.gov |

| Incorporation of the amine into a pyrimidine ring | To create a more rigid structure and introduce additional points of interaction. | Potent and selective inhibition of a target (e.g., STAT6). | 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives. nih.gov |

| Bridging the morpholine ring | To create a more constrained conformation that may fit better into a specific binding pocket. | Increased potency and selectivity for certain targets (e.g., mTOR). e3s-conferences.org |

These examples of rational drug design, guided by SAR studies, demonstrate the potential to optimize the therapeutic properties of compounds based on the this compound scaffold.

Biochemical and Biological Research Applications of the 2 4 Morpholin 4 Yl Phenyl Ethylamine Scaffold in Mechanistic Studies

Investigations into Molecular Target Interactions

The specific substitutions on the phenethylamine (B48288) core, such as the 4-morpholinyl-phenyl group, are critical in determining the molecule's binding affinity and selectivity for various biological targets.

Engagement with Enzymes and Receptors

The 2-phenethylamine framework is known to interact with several enzymes and receptors. A primary enzyme target is Monoamine Oxidase B (MAO-B) , which rapidly metabolizes unsubstituted phenethylamine, limiting its bioavailability in the brain. caringsunshine.com This interaction is a key consideration in the design of phenethylamine-based compounds.

Another significant target is the Dopamine (B1211576) Transporter (DAT) . Derivatives of β-phenethylamine (β-PEA) have been shown to inhibit dopamine reuptake by binding to DAT. nih.govbiomolther.org Structure-activity relationship (SAR) studies on β-PEA derivatives reveal that substitutions on the aromatic ring and the amine group significantly influence their potency as DAT inhibitors. For instance, studies on a series of arylalkylamines demonstrated that the nature of the aromatic ring and substitutions on the alkylamine chain are crucial for inhibitory activity. nih.govbiomolther.org Compounds with specific configurations, such as the (S)-form of certain derivatives, show more stable interactions within the DAT binding site. nih.govkoreascience.kr

The table below presents the inhibitory activities of several β-phenethylamine derivatives on dopamine transporter (DAT) reuptake.

| Compound Derivative Type | Specific Compound Example | IC₅₀ (μM) for DAT Inhibition |

| Arylalkylamine | Compound 9 (S-form) | 0.23 |

| 2-(Alkyl amino)-1-arylalkan-1-one | Compound 21 | 0.28 |

| Alkyl 2-phenyl-2-(piperidin-2-yl)acetate | Compound 28 (R,S-form) | 0.09 |

| Data sourced from studies on β-phenethylamine derivatives. nih.govbiomolther.org |

Furthermore, the phenethylamine scaffold has been investigated for its affinity towards sigma receptors . Certain novel phenylaminotetralins, which share structural similarities, have been shown to bind to a novel sigma-like site, suggesting that this receptor family is a potential target for phenethylamine derivatives. nih.gov

Interaction with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and a common target for a vast array of drugs. nih.govnih.gov The 2-phenethylamine scaffold is a well-established ligand for several GPCRs, most notably the dopamine and serotonin (B10506) receptor families. nih.govnih.gov

The interaction with these receptors is highly dependent on the substitution pattern of the phenethylamine molecule. For example, studies on 4-thio-substituted phenethylamines have shown high affinity for 5-HT2A and 5-HT2C serotonin receptors. researchgate.net Similarly, extensive research has demonstrated the binding of various phenethylamine derivatives to multiple 5-HT receptor subtypes. nih.gov These interactions are crucial for the psychoactive and physiological effects of these compounds. The binding of a ligand to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways. nih.gov

Kinase Target Affinity Studies

While the 2-(4-Morpholin-4-yl-phenyl)-ethylamine scaffold is primarily studied for its effects on neurotransmitter systems, the potential for kinase interaction exists. Kinases are a major class of drug targets, particularly in oncology. promega.comnih.gov

Direct kinase profiling studies for this compound are not extensively reported in the reviewed literature. However, other molecules containing a morpholine (B109124) group have been identified as kinase inhibitors. For instance, the compound LY294002, chemically known as 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a well-known inhibitor of phosphoinositide-3 kinase (PI3K) and has also been shown to potently inhibit casein kinase 2 (CK2). nih.govnih.gov

Additionally, computational and in vitro studies on other phenethylamine derivatives have explored their interaction with non-kinase targets involved in cellular structure, such as microtubules. These studies found that some phenethylamines can bind to the colchicine (B1669291) binding site on tubulin and alter microtubule polymerization dynamics, indicating a broader range of potential cellular targets for this chemical class. nih.gov

Functional Modulation of Biological Pathways

By engaging with specific molecular targets, compounds based on the this compound scaffold can modulate entire biological pathways, leading to significant physiological responses.

Neurotransmitter System Modulation

The 2-phenethylamine (PEA) core structure is an endogenous trace amine that acts as a neuromodulator or neurotransmitter within the central nervous system. caringsunshine.comwikipedia.org PEA derivatives modulate monoamine neurotransmission through several mechanisms. They can bind to the trace amine-associated receptor 1 (TAAR1) , a GPCR that regulates the activity of monoamine transporters. wikipedia.org

Furthermore, these compounds can inhibit the vesicular monoamine transporter 2 (VMAT2) , which is responsible for packaging neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles. wikipedia.org By inhibiting VMAT2 and promoting non-vesicular release through the dopamine transporter (DAT), phenethylamines can increase the synaptic concentrations of these key neurotransmitters, thereby modulating mood, cognition, and motor activity. caringsunshine.comconsensus.app

Dopamine Receptor Subtype Interaction Studies

Dopamine receptors, which are all GPCRs, are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.comnih.gov The 2-phenethylamine scaffold is a key pharmacophore for ligands targeting these receptors. Research has focused on developing derivatives with selectivity for specific subtypes, which is crucial for achieving desired therapeutic effects while minimizing side effects. nih.gov

Studies on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives have provided significant insight into dopamine receptor subtype selectivity. nih.gov The unsubstituted amine showed low affinity for both D1 and D2 receptors. However, the addition of alkyl groups to the amine nitrogen atom dramatically decreased affinity for D1 receptors while significantly enhancing affinity and selectivity for D2 receptors. nih.gov This suggests that the D2 receptor has a lipophilic accessory binding site that can accommodate these substitutions. nih.gov

The following table summarizes the in vitro binding affinities of several N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives for D1 and D2 dopamine receptor subtypes.

| Compound | Nitrogen Substituents (R¹, R²) | D₁ Receptor Affinity Kᵢ (nM) | D₂ Receptor Affinity Kᵢ (nM) | D₁/D₂ Selectivity Ratio |

| Dopamine | -H, -H | 2000 | 2200 | 0.91 |

| Amine 26 | -H, -H | 4300 | 4800 | 0.90 |

| Derivative 27 | -CH₃, -CH₃ | >10000 | 3300 | >3.03 |

| Derivative 28 | -C₂H₅, -C₂H₅ | >10000 | 210 | >47.6 |

| Derivative 29 | -n-C₃H₇, -n-C₃H₇ | >10000 | 250 | >40.0 |

| Derivative 30 | -n-C₃H₇, -2-phenylethyl | >10000 | 38 | >263 |

| Data adapted from Melis et al. (1991). Kᵢ values determined by displacement of [³H]SCH 23390 (D₁) and [³H]spiperone (D₂) from rat striatum homogenates. nih.gov |

These findings demonstrate that modifications to the phenethylamine scaffold, such as those present in this compound, are critical for tuning the interaction with specific dopamine receptor subtypes and modulating the dopaminergic system. The high degree of amino acid sequence homology between D2 and D3 receptors makes designing selective ligands challenging, but differences in the size and shape of their binding pockets offer opportunities for developing subtype-selective compounds. nih.gov

Utilization as Biochemical Probes

The unique structure of this compound makes it a candidate for use as a biochemical probe to investigate the function and activity of various biological targets. Probes are essential tools for characterizing enzymes and receptors, and the phenethylamine and morpholine moieties have been extensively used in this context. researchgate.netnih.gov

The this compound scaffold can be employed in enzyme activity assays, particularly as a potential inhibitor or substrate to characterize enzyme function. Phenethylamine derivatives are well-known for their interaction with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters. researchgate.net Assays using phenethylamine analogs help in profiling the substrate specificity and inhibitory potential of new compounds. researchgate.net

Furthermore, the morpholine ring is an integral component of inhibitors for various kinases, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are key regulators of cell growth and proliferation. nih.govacs.orgsci-hub.se The presence of the morpholine moiety in a compound often enhances binding affinity and can be crucial for inhibitory activity. sci-hub.seresearchgate.net A compound like this compound could be used in fluorescence-based or radiometric assays to screen for inhibitory activity against a panel of kinases or monoamine oxidases, helping to elucidate the structural requirements for enzyme binding and inhibition.

Table 1: Examples of Enzyme Inhibition by Related Scaffolds This table presents data for compounds structurally related to the this compound scaffold to illustrate potential applications.

| Scaffold/Compound Class | Target Enzyme | Assay Finding | Reference |

|---|---|---|---|

| Fluorinated chalcones with morpholine | Monoamine Oxidase B (MAO-B) | Highly selective and reversible inhibition. | researchgate.net |

| Morpholine-(iso)thiosemicarbazone hybrids | Acetylcholinesterase | Moderate inhibition with IC50 values from 24-54 μM. | researchgate.net |

| PI-103 (morpholine-containing) | PI3K / mTOR | Potent inhibitor of both mTOR and class I PI3K kinases. | nih.govacs.org |

The phenethylamine core is a classic structure for ligands targeting G-protein coupled receptors (GPCRs), especially dopamine receptors. nih.gov Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target. In these studies, a radiolabeled ligand with known high affinity for a receptor is incubated with a tissue or cell preparation containing that receptor. The ability of a test compound, such as one based on the this compound scaffold, to displace the radioligand is measured, and its binding affinity (Ki) is calculated.

For example, studies on N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives used radioligand displacement assays with [3H]SCH 23390 (D1 selective) and [3H]spiperone (D2 selective) to determine their affinity and selectivity for dopamine receptor subtypes. nih.gov These studies revealed that modifications to the phenethylamine structure significantly alter binding characteristics. nih.gov Similarly, the this compound scaffold could be evaluated for its binding profile across a range of neurotransmitter receptors (e.g., dopamine, serotonin, adrenergic) and opioid receptors, serving as a probe to understand receptor-ligand interactions. nih.govbiomolther.orgnih.gov

Table 2: Receptor Binding Data for Analogous Phenethylamine Derivatives This table summarizes findings for analogous compounds to demonstrate the utility of the core scaffold in receptor binding studies.

| Compound | Receptor Target | Radioligand Used | Key Finding | Reference |

|---|---|---|---|---|

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D1/D2 | [3H]SCH 23390 / [3H]spiperone | Had ~2-fold less affinity for D1 and D2 sites than dopamine. | nih.gov |

| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | [3H]spiperone | Highly potent and selective for D2 binding sites. | nih.gov |

Exploration in Disease Models (Pre-clinical, conceptual focus)

The scaffold's potential to interact with enzymes and receptors central to various pathologies makes it a valuable tool for exploration in preclinical disease models. These studies focus on understanding the mechanisms of disease at the cellular and molecular level.

In vitro studies using cultured cells are a cornerstone of mechanistic research. The this compound scaffold could be used to probe various cellular processes. For instance, based on the known pharmacology of phenethylamines, it could be used in dopamine reuptake assays in cells expressing the human dopamine transporter (hDAT), such as HEK-293 cells. biomolther.orgnih.gov Such experiments measure the compound's ability to inhibit the reuptake of radiolabeled dopamine, providing insight into its potential modulation of dopaminergic signaling. biomolther.orgnih.gov

Furthermore, compounds based on this scaffold could be used to study receptor-mediated cellular events like endocytosis. researchgate.net For example, the effect of a compound on dopamine-induced endocytosis of D2 receptors could be measured, revealing its functional impact on receptor trafficking and signaling. nih.govresearchgate.net Given the role of the morpholine-containing inhibitor PI-103 on the PI3K/mTOR pathway, the this compound scaffold could also be used to investigate its effects on cell proliferation, growth, and metabolism in cancer cell lines where this pathway is often overactivated. nih.govacs.org

Building on in vitro findings, the this compound scaffold can be used to dissect cellular signaling pathways implicated in diseases. The morpholine moiety is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is dysregulated in many cancers and neurodegenerative disorders. nih.govacs.org By treating relevant cell models (e.g., glioblastoma cells) with a compound based on this scaffold, researchers could use techniques like Western blotting to measure the phosphorylation status of key pathway proteins (e.g., Akt, mTOR, S6K) to determine if the compound engages and modulates this pathway. sci-hub.se

Similarly, the phenethylamine core suggests a role in modulating monoamine neurotransmission pathways. biomolther.orgnih.gov In cellular models of neurological or psychiatric disorders, this scaffold could be used to study its effects on neurotransmitter release, reuptake, and receptor signaling to understand how such molecules could mechanistically alter the pathological signaling observed in these conditions. biomolther.orgnih.gov Such studies are crucial for validating biological targets and understanding the molecular basis of disease.

Intellectual Property Landscape and Patent Analysis Pertaining to the 2 4 Morpholin 4 Yl Phenyl Ethylamine Scaffold

Analysis of Patented Synthetic Methodologies

Detailed patent filings explicitly outlining the synthesis of 2-(4-morpholin-4-yl-phenyl)-ethylamine are not readily found in the public domain. The synthesis of related structures, such as various substituted morpholines and phenethylamines, is well-documented in the chemical literature and patent databases. For instance, general methods for the preparation of morpholines through the reaction of dialkylene glycols with ammonia (B1221849) in the presence of a hydrogenation catalyst have been patented (US3151112A). Similarly, patents describe the synthesis of substituted 2-phenylethylamine derivatives.

However, patents that specifically claim a novel or improved synthesis for this compound are not prevalent. This suggests that the synthesis of this particular compound may be considered a routine multi-step process for those skilled in the art, likely proceeding through established chemical transformations. These could include the reaction of a 4-morpholinophenyl precursor with a suitable two-carbon synthon to introduce the ethylamine (B1201723) side chain, or alternatively, the construction of the morpholine (B109124) ring onto a pre-existing 4-substituted phenethylamine (B48288) derivative. The lack of specific patent protection on the synthesis may indicate that it is considered prior art or that companies are focusing their intellectual property protection on the final, more complex and potentially more therapeutically active molecules derived from it.

Review of Patent Filings for Novel Derivatives and Compositions Utilizing the Scaffold

While patents for the synthesis of the basic this compound scaffold are scarce, the morpholinophenyl-ethylamine structural motif is present in a variety of patented compounds, highlighting its utility in drug discovery. These patents typically claim large families of compounds defined by a general Markush structure, where the this compound core is one of many possible embodiments.

Innovations in this area are often directed towards the development of derivatives with specific therapeutic applications. For example, the morpholine ring is a common feature in compounds targeting the central nervous system. A patent for a novel morpholine derivative, 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide, highlights its affinity for trace amine associated receptors (TAARs), suggesting potential applications in treating depression, anxiety, Parkinson's disease, and other neurological and metabolic disorders (US10508107B2). Although this example features a related but distinct morpholin-2-yl linkage, it underscores the perceived value of the broader morpholinophenyl scaffold in CNS drug development.

The following table provides an overview of representative patents for compounds related to the this compound scaffold, showcasing the diversity of therapeutic targets.

| Patent Number | Title | Therapeutic Area/Target |

| US10508107B2 | Morpholine derivative | CNS disorders (TAAR1 agonist) |

| US10669236B2 | Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide | Cell proliferative disorders (Tyrosine kinase inhibitor) |

| US7439393B2 | Phenethanolamine derivatives for treatment of respiratory diseases | Respiratory diseases |

| US4088814A | Morpholine derivatives | Abnormal mental states |

Strategic Implications for Future Drug Discovery and Development Efforts

The patent landscape suggests that the this compound scaffold is a valuable and versatile starting point for the development of new therapeutic agents. The morpholine group is often incorporated to improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability, while the phenethylamine portion is a well-known pharmacophore for interacting with a variety of biological targets, particularly within the central nervous system.

The strategic focus of companies operating in this space appears to be on the creation of novel, patentable derivatives that modify the core scaffold to achieve desired activity against specific biological targets. The intellectual property strategy is less about protecting the synthesis of the basic scaffold and more about securing patent protection for specific, decorated analogues with demonstrated therapeutic potential. This is a common strategy in drug discovery, where the value lies in the final, highly optimized drug candidate rather than in the readily accessible chemical building blocks.

For future drug discovery efforts, the this compound scaffold remains an attractive starting point for several reasons:

Proven Utility: The recurrence of the morpholinophenyl motif in patented compounds for various diseases demonstrates its acceptance and utility in medicinal chemistry.

Synthetic Accessibility: The presumed straightforward synthesis of the core scaffold allows for its efficient production and subsequent derivatization.

Versatility: The scaffold provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties to target a wide range of receptors and enzymes.